Chemical structure and properties of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
Chemical structure and properties of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
This guide provides a comprehensive technical overview of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, a chiral building block with significant potential for researchers, medicinal chemists, and professionals in drug development. The unique structural features of this compound, namely its β-amino acid backbone, the stereospecificity at the C3 position, and the electronically distinct cyanophenyl group, make it a valuable intermediate in the synthesis of complex molecular architectures and pharmacologically active agents.
Chemical Identity and Physicochemical Properties
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is the hydrochloride salt of a non-proteinogenic β-amino acid. The presence of the cyano group, a potent electron-withdrawing group and a versatile synthetic handle, coupled with the defined stereochemistry, offers a precise tool for molecular design.
Structure:
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2D Structure:
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IUPAC Name: (3S)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride
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Stereochemistry: The "(S)" designation indicates the absolute configuration at the chiral center (C3), which is crucial for stereospecific interactions with biological targets.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 270065-88-8 | [1] |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 240.69 g/mol | [2] |
| Physical Form | Expected to be a solid at room temperature. | [3] |
| Melting Point | Not reported in available literature. | |
| Solubility | General solubility for amino acids suggests low solubility in non-polar organic solvents and higher solubility in aqueous solutions and polar organic solvents like DMSO and ethanol.[4] Empirical determination is recommended for specific applications. |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure β-amino acids like the title compound is a critical challenge in organic chemistry. The primary route described in the literature involves the resolution of a racemic mixture, which provides access to both enantiomers.
Conceptual Synthetic Workflow
A validated approach to obtaining (S)-3-Amino-4-(4-cyanophenyl)butanoic acid involves the enzymatic resolution of a racemic ethyl ester intermediate. This method leverages the high stereoselectivity of enzymes, such as lipase A from Candida antarctica (CAL-A), to selectively acylate one enantiomer, allowing for the separation of the two.[5]
The overall process can be visualized as follows:
Caption: Synthetic workflow for (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride.
Experimental Protocol: Synthesis from Racemic Ester
The following protocol is adapted from the work of Forró and Fülöp (2004) and outlines the key steps for the synthesis of the title compound.[5]
Step 1: Enzymatic Resolution of (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate
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To a solution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate in an appropriate organic solvent (e.g., neat butyl butanoate), add lipase A from Candida antarctica (CAL-A).
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Add an acyl donor (e.g., butyl butanoate).
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Stir the mixture at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by HPLC.
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Filter off the enzyme.
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Separate the unreacted (S)-ester from the N-acylated (R)-ester using column chromatography.
Step 2: Acidic Hydrolysis and Salt Formation
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Dissolve the purified (S)-ethyl 3-amino-3-(4-cyanophenyl)propanoate in a suitable solvent mixture (e.g., aqueous HCl).
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Stir the reaction mixture at room temperature for an extended period (e.g., 20 hours) to ensure complete hydrolysis of the ester.
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Evaporate the solvent under reduced pressure.
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The resulting residue is (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
Analytical and Spectroscopic Profile
Confirmation of the chemical identity and purity of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is paramount. The following table summarizes the expected spectroscopic data based on the analysis of closely related structures.[5]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 7.4-7.9 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. - Methine Proton (CH-N): A multiplet around δ 4.9-5.1 ppm. - Methylene Protons (CH₂-Ar): Two diastereotopic protons appearing as a multiplet around δ 2.8-3.0 ppm. - Methylene Protons (CH₂-COOH): A multiplet around δ 2.6-2.8 ppm. |
| ¹³C NMR | - Cyano Carbon (CN): A quaternary carbon signal around δ 118-120 ppm. - Carboxylic Acid Carbon (COOH): A signal in the range of δ 171-173 ppm. - Aromatic Carbons: Signals between δ 110-150 ppm, with the carbon attached to the cyano group appearing at the lower field end. - Chiral Methine Carbon (C3): A signal around δ 50-52 ppm. - Methylene Carbons (C2 and C4): Signals in the range of δ 38-42 ppm. |
| Infrared (IR) | - N-H stretch (Ammonium): Broad absorption in the range of 2500-3300 cm⁻¹. - C≡N stretch (Nitrile): A sharp, medium-intensity peak around 2225-2235 cm⁻¹. - C=O stretch (Carboxylic Acid): A strong absorption band around 1710-1730 cm⁻¹. - C-N stretch: Absorption in the fingerprint region. |
| Mass Spec. (MS) | - (M+H)⁺: Expected at m/z 205.0977 for the free base (C₁₁H₁₂N₂O₂). |
Applications in Research and Drug Development
The structural motifs present in (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride make it a compound of interest in medicinal chemistry.
Role as a GABA Analogue
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Molecules that mimic the structure of GABA can interact with GABA receptors, transporters, and enzymes, leading to therapeutic effects in conditions like epilepsy, neuropathic pain, and anxiety.
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid is a β-substituted GABA analogue. The introduction of the cyanophenyl group at the β-position restricts the conformational flexibility of the molecule compared to GABA itself. This conformational constraint can lead to increased selectivity for specific GABAergic targets.
The logical pathway for its potential mechanism of action as a GABA analogue can be visualized as follows:
Caption: Potential mechanism of action as a GABA analogue.
Versatile Chiral Building Block
Beyond its potential intrinsic activity, this compound serves as a valuable starting material for the synthesis of more complex molecules. The primary amine can be readily derivatized, the carboxylic acid can be activated for amide bond formation, and the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This trifecta of reactive sites, combined with the fixed stereocenter, allows for the efficient and stereocontrolled elaboration into a diverse range of chemical scaffolds for drug discovery programs.[6]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture, as hydrochloride salts can be hygroscopic.
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Safety: While specific toxicity data is not available, compounds of this class should be handled with care. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl in Custom Synthesis. Retrieved from [Link]
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NextSDS. (n.d.). (S)-3-AMINO-4-(4-CYANOPHENYL)BUTANOIC ACID HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]
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JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
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ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Google Patents. (n.d.). US4474764A - 3-Amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same.
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
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SpectraBase. (n.d.). 3-Amino-4-(4-hydroxyphenyl)butyric acid, N,o-diacetyl- - Optional[13C NMR]. Retrieved from [Link]
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Angene. (n.d.). (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride(CAS# 332061-89-9). Retrieved from [Link]
